molecular formula C9H6F3N5O B14918059 n-(4h-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide

n-(4h-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide

Cat. No.: B14918059
M. Wt: 257.17 g/mol
InChI Key: RZFJTTZTAOUEKV-UHFFFAOYSA-N
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Description

N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring and a picolinamide moiety, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide typically involves the reaction of 5-(trifluoromethyl)picolinic acid with 4H-1,2,4-triazole in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction efficiency, better control over reaction parameters, and scalability. These methods often employ automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction can lead to the formation of triazole derivatives with reduced functional groups .

Scientific Research Applications

N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of triazole derivatives.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl-2-(1H-tetrazol-1-yl)acetamide
  • 3-(4-Fluorophenyl)-1H-pyrazole derivatives
  • 2-({4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid

Uniqueness

N-(4H-1,2,4-Triazol-3-yl)-5-(trifluoromethyl)picolinamide is unique due to the presence of both a triazole ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6F3N5O

Molecular Weight

257.17 g/mol

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C9H6F3N5O/c10-9(11,12)5-1-2-6(13-3-5)7(18)16-8-14-4-15-17-8/h1-4H,(H2,14,15,16,17,18)

InChI Key

RZFJTTZTAOUEKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(=O)NC2=NC=NN2

Origin of Product

United States

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